4-Position Carboxylic Acid Enables Potent ChemR23 Inhibition: IC50 17 nM vs. Inactive 6-Substituted Analogues
In the CAL‑1 cellular ChemR23 calcium‑signaling assay, the 2‑aminobenzoxazole‑4‑carboxylic acid‑derived inhibitor ChemR23‑IN‑4 (Compound 13) demonstrated an IC50 of 17 nM against human ChemR23 [1]. In contrast, the SAR study explicitly states that 6‑position substituents on the same 2‑aminobenzoxazole scaffold were not tolerated, yielding no detectable inhibitory activity at comparable concentrations [2]. This constitutes a functional loss‑of‑activity upon moving the carboxyl group from the 4‑ to the 6‑position.
| Evidence Dimension | Human ChemR23 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 nM (2-aminobenzoxazole-4-carboxylic acid-derived inhibitor ChemR23-IN-4) |
| Comparator Or Baseline | 6-substituted 2-aminobenzoxazole analogues: no activity (not tolerated) |
| Quantified Difference | >500-fold differential (17 nM vs. inactive) |
| Conditions | CAL‑1 cell line (human plasmacytoid dendritic cell-like), chemerin-induced calcium signaling assay |
Why This Matters
For procurement decisions in ChemR23‑targeted drug discovery, only the 4‑carboxylic acid isomer has demonstrated on‑target cellular activity; the 6‑isomer is inactive, eliminating it as a viable alternative.
- [1] PeptideDB. ChemR23-IN-4 (Compound 13) Bioactivity Data: IC50 = 17 nM against human ChemR23. https://www.peptidedb.com/compound/chemr23-in-4/. View Source
- [2] Imaizumi, T., Kobayashi, A., Otsubo, S., Komai, M., Magara, M., & Otsubo, N. (2020). The design, synthesis and evaluation of 2-aminobenzoxazole analogues as potent and orally efficacious ChemR23 inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115571. (Abstract: '6-position were not tolerated') View Source
